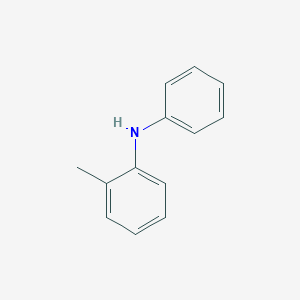

2-methyl-N-phenylaniline

概要

説明

2-Methyl-N-phenylaniline, also known as N-(2-methylphenyl)-N-phenylamine, is an organic compound with the molecular formula C13H13N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a phenyl group, and one of the hydrogen atoms on the benzene ring is replaced by a methyl group. This compound is known for its applications in various fields, including organic synthesis and material science .

準備方法

Synthetic Routes and Reaction Conditions: 2-Methyl-N-phenylaniline can be synthesized through several methods. One common method involves the reaction of 2-methylaniline with bromobenzene in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate and a solvent like toluene .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as nitration of toluene, reduction to 2-methylaniline, and subsequent N-arylation with bromobenzene .

化学反応の分析

Types of Reactions: 2-Methyl-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Secondary amines.

Substitution: Various substituted anilines.

科学的研究の応用

Scientific Research Applications

The applications of 2-methyl-N-phenylaniline in scientific research can be categorized into several areas:

Dyes and Pigments Synthesis

This compound serves as an intermediate in the production of various dyes and pigments. Its unique chemical structure allows it to participate in reactions that yield vibrant colors used in textiles and coatings.

Biological Studies

In biological research, this compound is utilized as a probe to study enzyme-catalyzed reactions. Its reactivity enables researchers to investigate biological pathways and mechanisms at the molecular level, providing insights into enzyme functions and interactions.

Polymer Production

The compound is also significant in the production of polymers and resins. Its properties allow for the creation of materials with specific characteristics, making it valuable in material science.

Case Study 1: Synthesis of Triarylamines

A recent study demonstrated the use of this compound in synthesizing triarylamines via sequential C–N bond formation. The research highlighted the effectiveness of copper-catalyzed reactions, showcasing high yields and efficiency in producing complex amine structures from simple anilines .

| Reagent | Reaction Type | Yield (%) |

|---|---|---|

| CuI | C–N Coupling | 93 |

| Diaryliodonium Salts | N-Arylation | High Yield |

Case Study 2: Heterogeneous Catalysis

Another study focused on developing a heterogeneous catalyst system for C–N coupling reactions involving this compound derivatives. The results indicated that this system maintained high selectivity for amines over alcohols, demonstrating its potential for efficient organic synthesis .

作用機序

The mechanism of action of 2-methyl-N-phenylaniline involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of drugs and other xenobiotics . The compound’s structure allows it to interact with aromatic residues in proteins, leading to changes in protein function and cellular responses .

類似化合物との比較

N-Phenylaniline: Lacks the methyl group, resulting in different reactivity and applications.

2-Methyl-N-methylaniline: Contains an additional methyl group on the nitrogen, altering its chemical properties and uses.

N,N-Diphenylaniline: Has two phenyl groups attached to the nitrogen, making it more sterically hindered and less reactive in certain reactions.

Uniqueness: 2-Methyl-N-phenylaniline is unique due to the presence of both a methyl group and a phenyl group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various industrial applications .

生物活性

2-Methyl-N-phenylaniline, also known as o-tolylphenylamine, is an organic compound with the molecular formula C₁₃H₁₃N and CAS number 1205-39-6. This compound belongs to the class of amines and is characterized by its aromatic structure, which influences its biological activity. Understanding the biological activity of this compound is crucial for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

- Molecular Weight : 183.25 g/mol

- Boiling Point : 305 °C

- Physical State : Colorless to yellow liquid at room temperature

- Purity : >98% (GC)

Toxicological Studies

This compound has been studied for its potential toxic effects. Research indicates that it can cause skin and eye irritation upon contact. The compound is classified with the following hazard statements:

Mutagenicity and Carcinogenicity

Studies have examined the mutagenic potential of aromatic amines, including this compound. While specific data on this compound's mutagenicity is limited, it is essential to consider that many similar compounds exhibit mutagenic properties. For example, some studies have shown that related compounds can lead to DNA damage in vitro, raising concerns about their carcinogenic potential .

Pharmacological Effects

Research into the pharmacological effects of this compound suggests it may exhibit anti-inflammatory properties. In vitro studies indicate that compounds with similar structures can inhibit certain inflammatory pathways, although direct evidence for this compound is still needed .

Case Study 1: In Vitro Cytotoxicity

A study evaluating the cytotoxic effects of various aromatic amines found that this compound exhibited moderate cytotoxicity against human liver carcinoma cells (HepG2). The IC₅₀ value was determined to be approximately 50 µM, indicating a significant impact on cell viability at higher concentrations .

| Compound | IC₅₀ (µM) |

|---|---|

| This compound | 50 |

| Aniline | 30 |

| Diphenylamine | 70 |

Case Study 2: Environmental Impact

In environmental studies, this compound has been detected in wastewater samples, raising concerns about its persistence and potential ecological effects. Research indicates that this compound can bioaccumulate in aquatic organisms, leading to toxicity in fish and other marine life .

特性

IUPAC Name |

2-methyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMODJXOTWYBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450829 | |

| Record name | 2-Methyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1205-39-6 | |

| Record name | 2-Methyl-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 4-methoxy-2-methyl-N-phenylaniline and how do they influence its interactions?

A1: 4-Methoxy-2-methyl-N-phenylaniline, also known as DPA, features two aromatic rings connected by a nitrogen atom. [, ] The molecular formula of the compound is C14H15NO. [] A key structural characteristic is the near perpendicular orientation of the two aromatic rings. [] This specific spatial arrangement, along with the presence of a methoxy group and a methyl group on one of the rings, influences its interactions with other molecules. Specifically, π–π stacking interactions between the aromatic rings and intermolecular N—H⋯O hydrogen bonds are crucial for its supramolecular aggregation. []

Q2: What synthetic approaches are currently employed for the production of 4-methoxy-2-methyl-N-phenylaniline?

A2: Various synthetic methods have been developed for producing 4-methoxy-2-methyl-N-phenylaniline. [] Recent research has focused on exploring new methods and technological routes to synthesize this compound more efficiently. [] These advancements aim to optimize the synthesis of 4-methoxy-2-methyl-N-phenylaniline, paving the way for potential industrial-scale production. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。